Lysyllysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

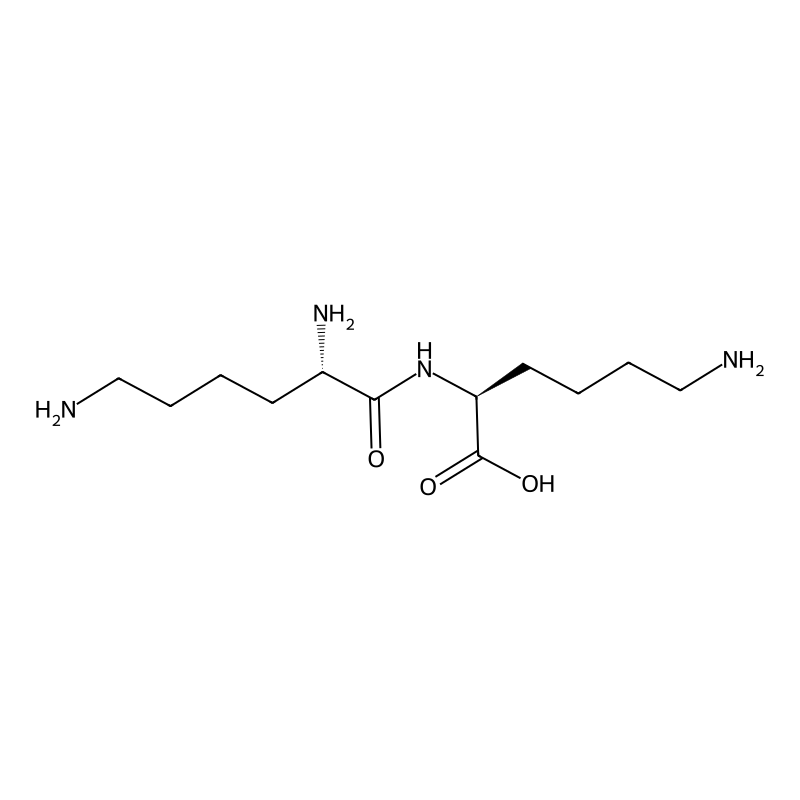

Lysyllysine is a dipeptide formed by the condensation of two lysine molecules, specifically the amino acid L-lysine. This compound features two amino groups and a single carboxyl group, making it a unique member of the amino acid family. Lysyllysine is characterized by its role in protein structure and function, particularly due to the presence of multiple reactive amine groups that can participate in various bio

- Nucleophilic Substitution Reactions: Similar to lysine, lysyllysine can react with anhydrides and aldehydes, forming imines (Schiff bases) that can be reduced to secondary amines .

- Acylation: It can react with acylating agents in nucleophilic substitution reactions, leading to the formation of acyl derivatives .

- Enzymatic Reactions: Lysyllysine can also serve as a substrate for enzymes such as lysyl hydroxylase, which catalyzes the hydroxylation of lysine residues in collagen .

Lysyllysine exhibits significant biological activity, particularly in relation to protein structure and function:

- Posttranslational Modifications: It plays a role in posttranslational modifications through oxidation reactions mediated by lysyl oxidases, impacting protein stability and function .

- Protein Cross-Linking: The presence of multiple amino groups allows lysyllysine to facilitate cross-linking in proteins, contributing to the structural integrity of collagen and elastin .

Lysyllysine can be synthesized through several methods:

- Chemical Synthesis: A common method involves the condensation of two L-lysine molecules via peptide bond formation, often catalyzed by specific enzymes or under controlled chemical conditions .

- Enzymatic Synthesis: Enzymatic approaches utilize enzymes like transaminases or ligases to promote the formation of lysyllysine from its precursors .

Lysyllysine has various applications across different fields:

- Biotechnology: It is used in the synthesis of peptides and proteins for research and therapeutic purposes.

- Pharmaceuticals: Due to its role in protein modification, it is explored for drug development targeting diseases related to collagen degradation.

- Cosmetics: Its ability to enhance skin elasticity makes it a candidate for cosmetic formulations aimed at improving skin health.

Studies on lysyllysine interactions focus on its role in enzymatic pathways and protein interactions:

- Enzyme Substrates: Research indicates that lysyllysine serves as a substrate for various enzymes involved in collagen synthesis and modification, highlighting its importance in connective tissue biology .

- Protein Interactions: Investigations into how lysyllysine interacts with other biomolecules reveal its potential impact on signal transduction pathways and cellular responses.

Lysyllysine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| L-Lysine | Single amino group, one carboxylic acid group | Precursor to proteins |

| Poly-L-Lysine | Repeated L-lysine units | Used for coating materials |

| Hydroxylysine | Hydroxylated form of lysine | Important for collagen stability |

| Diaminopimelic Acid | Contains two amino groups and one carboxylic acid group | Precursor in bacterial cell wall synthesis |

Lysyllysine is unique due to its dual amino groups allowing for enhanced reactivity compared to standard amino acids like L-lysine. Its ability to form cross-links sets it apart from other similar compounds, making it crucial for structural roles in proteins.

Lysyllysine represents a fundamental dipeptide system that serves as an excellent model for understanding peptide structural properties and dynamics. Its analysis through advanced spectroscopic and computational methods provides crucial insights into molecular behavior at the atomic level [1] [2].

2D NMR Spectroscopy for Bond Connectivity

Two-dimensional nuclear magnetic resonance spectroscopy has emerged as the cornerstone technique for elucidating the structural connectivity and dynamic properties of lysyllysine [3]. The application of 2D NMR methods to this dipeptide system provides unambiguous assignment of proton signals and reveals critical information about bond connectivity patterns.

Correlation Spectroscopy Analysis

The COSY (Correlation Spectroscopy) experiment represents the most fundamental 2D NMR technique for analyzing lysyllysine structure [3] [4]. In COSY spectra of lysyllysine, cross-peaks appear between directly coupled protons, revealing the complete connectivity pattern of the dipeptide backbone and side chains [5]. The peptide linkage between the two lysine residues acts as a "roadblock" that prevents coupling between protons from different amino acid moieties, allowing clear identification of each lysine unit within the dipeptide structure [5].

For lysyllysine, the COSY spectrum displays characteristic coupling patterns for each lysine residue. The alpha proton of each lysine shows coupling to the beta methylene protons, which in turn couple to the gamma methylene protons, continuing through the side chain to the epsilon methylene protons adjacent to the terminal amino group [3] [5]. This sequential connectivity allows complete assignment of all proton resonances within each lysine unit.

Heteronuclear Correlation Experiments

Advanced heteronuclear experiments, particularly ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and HISQC (Heteronuclear In-phase Single Quantum Coherence) spectroscopy, provide exceptional sensitivity for characterizing the amino groups in lysyllysine [6] [7] [8]. The HISQC experiment proves particularly valuable as it exhibits sharper ¹⁵N line shapes and higher intensities for NH₃⁺ cross-peaks compared to conventional HSQC experiments [8].

| NMR Experiment | Information Obtained | Key Applications to Lysyllysine |

|---|---|---|

| ¹H-¹H COSY | Direct scalar coupling connectivity | Complete proton assignment, side chain analysis |

| ¹H-¹⁵N HSQC | Backbone and side chain NH correlations | Amino group characterization, protonation states |

| ¹H-¹⁵N HISQC | Enhanced NH₃⁺ detection | Improved sensitivity for lysine side chains |

| ¹H-¹³C HSQC | Carbon-proton correlations | Complete carbon framework assignment |

The ¹⁵N chemical shifts of lysine amino groups in lysyllysine appear around 33 ppm under typical experimental conditions (pH 5.8, 35°C) [6] [8]. These chemical shifts are highly sensitive to the local environment and hydrogen bonding interactions, making them excellent probes for studying the conformational behavior of the dipeptide.

Dynamic Information from NMR

NMR relaxation measurements provide crucial information about the dynamics of lysyllysine in solution [6] [9]. The lysine side chain amino groups exhibit rapid water exchange that dominates ¹⁵N relaxation through scalar relaxation of the second kind [6] [8]. This phenomenon results in characteristically broad line shapes in conventional HSQC experiments, but can be overcome using specialized pulse sequences that maintain in-phase ¹⁵N coherence.

Temperature-dependent NMR studies reveal the conformational flexibility of lysyllysine [10]. Lower temperatures generally enhance the visibility of amino group signals due to reduced exchange rates with water, allowing more detailed characterization of hydrogen bonding interactions and conformational states [10].

X-Ray Crystallography of Lysyllysine Conformers

X-ray crystallographic analysis provides atomic-resolution structural information about lysyllysine conformers in the solid state [11] [12]. While crystallization of small dipeptides like lysyllysine presents significant challenges due to their flexibility and tendency to adopt multiple conformations, successful structural determinations have been achieved for related lysine-containing dipeptides.

Crystallographic Challenges and Solutions

The crystallization of lysyllysine and related dipeptides requires careful attention to solution conditions, particularly pH and ionic strength [12]. The multiple ionizable groups (two amino groups and one carboxyl group) create complex electrostatic interactions that influence crystal packing arrangements [11] [13]. Successful crystallization often requires co-crystallization with counterions or the use of specific salt forms to stabilize particular conformational states.

Conformational Analysis from Crystal Structures

Crystal structure analyses of lysine-containing dipeptides reveal several characteristic conformational features [11] [14]. The peptide backbone typically adopts extended conformations with specific phi-psi angle combinations that minimize steric clashes between the bulky lysine side chains [11]. The lysine side chains themselves show considerable conformational diversity, with different combinations of rotamer states about the chi angles.

| Structural Parameter | Typical Values | Conformational Significance |

|---|---|---|

| φ (phi) backbone angle | -60° to -120° | Extended beta-strand-like conformations |

| ψ (psi) backbone angle | +120° to +180° | Avoids steric clashes with side chains |

| χ₁ (chi1) side chain | ±60°, ±180° | Gauche and trans rotamer states |

| χ₂ (chi2) side chain | ±60°, ±180° | Additional side chain flexibility |

The crystal structures show that lysine side chains in dipeptides frequently adopt extended conformations that position the terminal amino groups for optimal hydrogen bonding interactions with neighboring molecules [11] [14]. These interactions are crucial for crystal packing stability and provide insights into the preferred conformational states of lysyllysine.

Hydrogen Bonding Patterns

Crystallographic analysis reveals complex hydrogen bonding networks in lysine-containing dipeptides [13] [15]. The multiple amino groups create extensive hydrogen bonding possibilities, leading to characteristic "head-to-tail" arrangements where the amino terminus of one molecule interacts with the carboxyl terminus of another [13] [15]. These patterns are remarkably consistent across different lysine-containing dipeptide structures, suggesting fundamental preferences in lysine aggregation behavior.

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics simulations provide detailed atomic-level insights into the solution behavior of lysyllysine, capturing conformational dynamics that cannot be observed through static experimental techniques [16] [17] [18]. These computational approaches reveal the full conformational landscape accessible to the dipeptide in aqueous solution.

Simulation Methodologies

All-atom molecular dynamics simulations of lysyllysine typically employ established force fields such as AMBER, CHARMM, or GROMOS [19] [20]. The simulations are conducted in explicit water environments to properly account for solvation effects and electrostatic interactions [16] [21]. Typical simulation lengths range from nanoseconds to microseconds, depending on the specific conformational processes being investigated [17] [22].

Conformational Sampling and Dynamics

MD simulations reveal that lysyllysine samples a broad range of conformational states in solution [17]. The dipeptide backbone exhibits significant flexibility, with frequent transitions between extended and more compact conformations [22]. The lysine side chains show rapid rotational dynamics about their chi angles, with correlation times on the order of picoseconds to nanoseconds [6] [9].

| Dynamic Process | Timescale | Structural Significance |

|---|---|---|

| Side chain rotation | 1-10 ps | Rapid sampling of rotamer states |

| Backbone fluctuations | 10-100 ps | Local conformational adjustments |

| Major conformational transitions | 1-10 ns | Extended to compact state changes |

| Hydrogen bond dynamics | 0.1-1 ns | Exchange with water molecules |

Solvation and Electrostatic Effects

The highly charged nature of lysyllysine creates complex electrostatic interactions with the aqueous environment [19]. MD simulations show extensive hydration of the amino groups, with water molecules forming transient hydrogen bonds that rapidly exchange on the picosecond timescale [6] [9]. The electrostatic interactions between the two positively charged lysine side chains and the negatively charged carboxyl terminus create intramolecular constraints that influence the overall conformational preferences.

Temperature and pH Effects

Simulations at different temperatures reveal the temperature dependence of lysyllysine dynamics [17]. Higher temperatures increase conformational sampling but may also destabilize specific hydrogen bonding interactions [17]. pH effects can be modeled by adjusting the protonation states of the ionizable groups, showing how electrostatic interactions change under different conditions.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations provide fundamental insights into the electronic structure and energetic properties of lysyllysine that complement experimental and classical simulation approaches. These calculations reveal the underlying quantum mechanical basis for the observed structural and dynamic behavior.

Density Functional Theory Applications

DFT calculations on lysyllysine typically employ hybrid functionals such as B3LYP or modern Minnesota functionals (M06-2X, MN12SX) with appropriate basis sets. The calculations provide optimized molecular geometries, electronic energies, and various molecular properties including dipole moments, polarizabilities, and frontier orbital energies.

Electronic Structure Analysis

Quantum mechanical calculations reveal the distribution of electron density in lysyllysine and identify the key molecular orbitals involved in chemical bonding. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the chemical reactivity and electronic properties of the dipeptide.

| Electronic Property | Typical Value Range | Chemical Significance |

|---|---|---|

| HOMO energy | -6 to -8 eV | Ionization potential, electron donation |

| LUMO energy | +1 to +3 eV | Electron affinity, electron acceptance |

| HOMO-LUMO gap | 7-11 eV | Chemical stability, excitation energy |

| Dipole moment | 15-25 Debye | Polarity, electrostatic interactions |

Conformational Energetics

DFT calculations allow systematic exploration of the conformational energy landscape of lysyllysine [18]. By optimizing structures at different backbone and side chain conformations, the relative energies of various conformers can be determined [18]. These calculations reveal the energetic preferences for different conformational states and identify transition barriers between conformers.

Solvation Effects

Implicit solvation models (such as PCM or SMD) can be incorporated into DFT calculations to account for aqueous environment effects. These calculations show how solvation stabilizes the zwitterionic form of lysyllysine and affects the relative energies of different conformational states.

Spectroscopic Property Prediction

Quantum mechanical calculations can predict various spectroscopic properties of lysyllysine, including NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. Time-dependent DFT (TD-DFT) calculations reveal the electronic excitation energies and provide insights into the optical properties of the dipeptide.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Jackson LP. Structure and mechanism of COPI vesicle biogenesis. Curr Opin Cell Biol. 2014 Aug;29:67-73. doi: 10.1016/j.ceb.2014.04.009. Epub 2014 May 17. Review. PubMed PMID: 24840894.

3: Sun Y, Kaplan JA, Shieh A, Sun HL, Croce CM, Grinstaff MW, Parquette JR. Self-assembly of a 5-fluorouracil-dipeptide hydrogel. Chem Commun (Camb). 2016 Apr 18;52(30):5254-7. doi: 10.1039/c6cc01195k. Epub 2016 Mar 21. PubMed PMID: 26996124.

4: Abraham O, Gotliv K, Parnis A, Boncompain G, Perez F, Cassel D. Control of protein trafficking by reversible masking of transport signals. Mol Biol Cell. 2016 Apr 15;27(8):1310-9. doi: 10.1091/mbc.E15-07-0472. Epub 2016 Mar 3. PubMed PMID: 26941332; PubMed Central PMCID: PMC4831884.

5: Sleigh SH, Tame JR, Dodson EJ, Wilkinson AJ. Peptide binding in OppA, the crystal structures of the periplasmic oligopeptide binding protein in the unliganded form and in complex with lysyllysine. Biochemistry. 1997 Aug 12;36(32):9747-58. PubMed PMID: 9245406.

6: Ma Y, Liu J, Shi H, Yu LL. Isolation and characterization of anti-inflammatory peptides derived from whey protein. J Dairy Sci. 2016 Sep;99(9):6902-6912. doi: 10.3168/jds.2016-11186. Epub 2016 Jul 7. PubMed PMID: 27394940.

7: Toyokuni T, Hakomori S. Carbohydrate-lysyllysine conjugates as cell antiadhesion agents. Methods Enzymol. 1994;247:325-41. PubMed PMID: 7898361.

8: Kojima N, Fenderson BA, Stroud MR, Goldberg RI, Habermann R, Toyokuni T, Hakomori S. Further studies on cell adhesion based on Le(x)-Le(x) interaction, with new approaches: embryoglycan aggregation of F9 teratocarcinoma cells, and adhesion of various tumour cells based on Le(x) expression. Glycoconj J. 1994 Jun;11(3):238-48. PubMed PMID: 7841799.

9: Custer SK, Todd AG, Singh NN, Androphy EJ. Dilysine motifs in exon 2b of SMN protein mediate binding to the COPI vesicle protein α-COP and neurite outgrowth in a cell culture model of spinal muscular atrophy. Hum Mol Genet. 2013 Oct 15;22(20):4043-52. doi: 10.1093/hmg/ddt254. Epub 2013 May 31. PubMed PMID: 23727837; PubMed Central PMCID: PMC3988423.

10: Jackson LP, Lewis M, Kent HM, Edeling MA, Evans PR, Duden R, Owen DJ. Molecular basis for recognition of dilysine trafficking motifs by COPI. Dev Cell. 2012 Dec 11;23(6):1255-62. doi: 10.1016/j.devcel.2012.10.017. Epub 2012 Nov 21. PubMed PMID: 23177648; PubMed Central PMCID: PMC3521961.

11: Barouch WW. Carboxypeptidase P cleaves Lys-Lys. Pept Res. 1990 Mar-Apr;3(2):73-4. PubMed PMID: 2134052.

12: Yang WY, Roy S, Phrathep B, Rengert Z, Kenworthy R, Zorio DA, Alabugin IV. Engineering pH-gated transitions for selective and efficient double-strand DNA photocleavage in hypoxic tumors. J Med Chem. 2011 Dec 22;54(24):8501-16. doi: 10.1021/jm2010282. Epub 2011 Nov 22. PubMed PMID: 22050291.

13: Khachigian LM, Evin G, Morgan FJ, Owensby DA, Chesterman CN. A crossreactive antipeptide monoclonal antibody with specificity for lysyl-lysine. J Immunol Methods. 1991 Jul 5;140(2):249-58. Erratum in: J Immunol Methods 1992 May 18;149(2):267. PubMed PMID: 1712372.

14: Hasegawa H, Liu L, Nishimura M. Dilysine retrieval signal-containing p24 proteins collaborate in inhibiting γ-cleavage of amyloid precursor protein. J Neurochem. 2010 Nov;115(3):771-81. doi: 10.1111/j.1471-4159.2010.06977.x. Epub 2010 Sep 28. PubMed PMID: 20807314.

15: Cosson P, Schröder-Köhne S, Sweet DS, Démollière C, Hennecke S, Frigerio G, Letourneur F. The Sec20/Tip20p complex is involved in ER retrieval of dilysine-tagged proteins. Eur J Cell Biol. 1997 Jun;73(2):93-7. PubMed PMID: 9208221.

16: Kojima N, Hakomori S. Cell adhesion, spreading, and motility of GM3-expressing cells based on glycolipid-glycolipid interaction. J Biol Chem. 1991 Sep 15;266(26):17552-8. PubMed PMID: 1894638.

17: Veiga-da-Cunha M, Chevalier N, Stroobant V, Vertommen D, Van Schaftingen E. Metabolite proofreading in carnosine and homocarnosine synthesis: molecular identification of PM20D2 as β-alanyl-lysine dipeptidase. J Biol Chem. 2014 Jul 11;289(28):19726-36. doi: 10.1074/jbc.M114.576579. Epub 2014 Jun 2. PubMed PMID: 24891507; PubMed Central PMCID: PMC4094082.

18: van der Hoorn RA, Ven der Ploeg A, de Wit PJ, Joosten MH. The C-terminal dilysine motif for targeting to the endoplasmic reticulum is not required for Cf-9 function. Mol Plant Microbe Interact. 2001 Mar;14(3):412-5. PubMed PMID: 11277439.

19: Jensen CS, Holm AI, Zettergren H, Overgaard JB, Hvelplund P, Nielsen SB. On the charge partitioning between c and z fragments formed after electron-capture induced dissociation of charge-tagged Lys-Lys and Ala-Lys dipeptide dications. J Am Soc Mass Spectrom. 2009 Oct;20(10):1881-9. doi: 10.1016/j.jasms.2009.06.015. Epub 2009 Jul 3. PubMed PMID: 19651526.

20: Letourneur F, Gaynor EC, Hennecke S, Démollière C, Duden R, Emr SD, Riezman H, Cosson P. Coatomer is essential for retrieval of dilysine-tagged proteins to the endoplasmic reticulum. Cell. 1994 Dec 30;79(7):1199-207. PubMed PMID: 8001155.